molecular formula C22H32N2O6 B1380136 Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate CAS No. 1415560-12-1

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate

Cat. No.: B1380136
CAS No.: 1415560-12-1
M. Wt: 420.5 g/mol
InChI Key: NMAYXQGLBMIQJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Protection of the amine groups: The amine groups are protected using tert-butyl groups to prevent unwanted side reactions.

    Formation of the oxalate salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate is unique due to its benzyl group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-6,9-10H,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAYXQGLBMIQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-12-1
Record name 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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